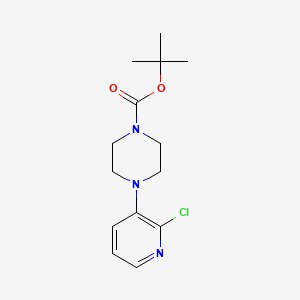

3-(4-BOC-Piperazino)-2-chlorpyridin

Übersicht

Beschreibung

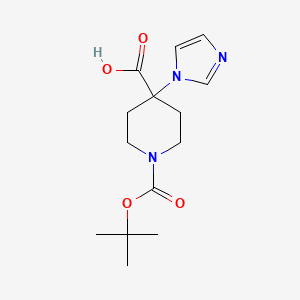

“3-(4-BOC-piperazino)-2-chloropyridine” is a chemical compound with the CAS Number: 633283-64-4 . Its IUPAC name is tert-butyl 4- (2-chloro-3-pyridinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 297.78 .

Synthesis Analysis

The synthesis of “3-(4-BOC-piperazino)-2-chloropyridine” involves the reaction of 2-chloro-3-bromopyridine with N-t-butoxycarbonyl piperazine in the presence of sodium t-butoxide, Tris (dibenzylideneacetone) dipalladium (0), and 4,5-bis (diphenylphosphino)-9,9-dimethylxanthene . The reaction is carried out in toluene at 110°C under nitrogen .Molecular Structure Analysis

The molecular structure of “3-(4-BOC-piperazino)-2-chloropyridine” is represented by the linear formula C14H20ClN3O2 . The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 .Physical and Chemical Properties Analysis

The compound “3-(4-BOC-piperazino)-2-chloropyridine” has a molecular weight of 297.78 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

3-(4-BOC-Piperazino)-2-chlorpyridin: ist ein wertvolles Zwischenprodukt bei der Synthese von Piperazinderivaten, die in der Arzneimittelforschung eine wichtige Rolle spielen . Piperazin ist der dritthäufigste stickstoffhaltige Heterocyclus in Pharmazeutika und findet sich in Medikamenten mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften . Insbesondere die BOC-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe in der Peptidsynthese, die unter milden sauren Bedingungen entfernt werden kann, ohne die Struktur des restlichen Moleküls zu beeinträchtigen.

Synthese von Blockbuster-Medikamenten

Diese Verbindung ist maßgeblich an der Synthese von Schlüsselkomponenten mehrerer Blockbuster-Medikamente beteiligt. So ist Piperazin beispielsweise eine Kernstruktur in Imatinib (vermarktet als Gleevec) und Sildenafil (Viagra), wobei Modifikationen am Piperazinring das pharmakologische Profil des Medikaments deutlich verändern können .

C–H-Funktionalisierung

Neuere Fortschritte bei der C–H-Funktionalisierung von Piperazinen haben neue Wege für die Herstellung strukturell diverser Piperazin-haltiger Verbindungen eröffnet. This compound kann als Substrat für die C–H-Funktionalisierung dienen und zur Entwicklung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen führen .

Pharmakokinetik und Pharmakodynamik

Das Vorhandensein des Piperazinrings verbessert die pharmakokinetischen und pharmakodynamischen Profile von Arzneimittelkandidaten. Es erhöht die Wasserlöslichkeit und Bioverfügbarkeit, was This compound zu einem wertvollen Vorläufer bei der Entwicklung von Medikamenten mit besseren Absorptions- und Verteilungseigenschaften macht .

Heterocyclische Chemieforschung

In der heterocyclischen Chemie wird This compound verwendet, um das Verhalten von stickstoffhaltigen Heterocyclen zu untersuchen. Seine Reaktivität und Interaktion mit anderen chemischen Einheiten liefern Erkenntnisse über die Synthese komplexerer heterocyclischer Verbindungen .

Photoredoxkatalyse

This compound: könnte auch Anwendungen in der Photoredoxkatalyse finden, einem Gebiet, das aufgrund seiner Rolle in der nachhaltigen Chemie erhebliche Aufmerksamkeit erregt hat. Piperazine können an Elektronentransferprozessen teilnehmen, die für Photoredoxreaktionen von zentraler Bedeutung sind .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDUKAPYVNYSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164987 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-64-4 | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)